2-Propylthiazole-5-carbaldehyde

Übersicht

Beschreibung

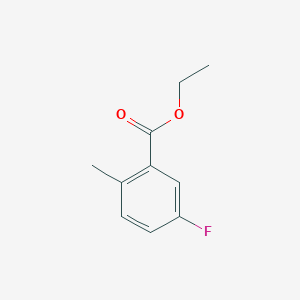

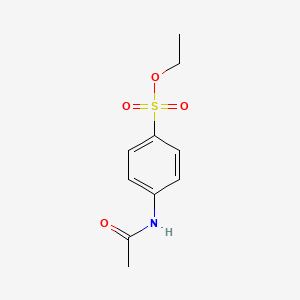

2-Propylthiazole-5-carbaldehyde, also known as CAS No. 60587-86-2, is a compound with the molecular formula C7H9NOS . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-Propylthiazole-5-carbaldehyde involves the use of manganese dioxide in benzene . A mixture of 2-propyl-5-hydroxymethyl-thiazole, benzene, and manganese dioxide is stirred at room temperature for several hours. Additional manganese dioxide is added, and the mixture is stirred for an extended period. The mixture is then filtered, and the filtrate is evaporated to dryness under reduced pressure to obtain 2-propyl-5-thiazolecarboxaldehyde .Molecular Structure Analysis

The molecular weight of 2-Propylthiazole-5-carbaldehyde is 155.22 g/mol . It has 10 heavy atoms, 5 of which are aromatic . The molecule has 3 rotatable bonds, 2 hydrogen bond acceptors, and no hydrogen bond donors .Physical And Chemical Properties Analysis

2-Propylthiazole-5-carbaldehyde has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a lipophilicity Log Po/w (iLOGP) of 1.69 . Its water solubility is 0.987 mg/ml or 0.00636 mol/l .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Heterocyclic Chemistry

2-Propylthiazole-5-carbaldehyde is a compound of interest in the field of organic synthesis and heterocyclic chemistry. Research has shown that compounds like 2-substituted 5-oxazolecarbaldehydes, which share structural similarities with 2-Propylthiazole-5-carbaldehyde, can be synthesized through intramolecular reactions involving propargylamides. This process is facilitated by Pd(II) salts in the presence of reoxidant agents, providing a valuable synthetic pathway to 5-oxazolecarbaldehydes. These methods offer alternatives to the traditional formylation of oxazole rings, which often present challenges in terms of regioselectivity and yield (Beccalli et al., 2008).

Material Science and Optical Applications

In the realm of material science, novel push-pull benzothiazole derivatives with reverse polarity have been synthesized, starting from compounds structurally related to 2-Propylthiazole-5-carbaldehyde. These derivatives exhibit potential non-linear optical properties, which are significant for applications in fields like photonics and optoelectronics. The synthesis involves innovative methods such as sonochemical reductive methylation, highlighting the compound's role in developing advanced materials with unique optical characteristics (Hrobárik et al., 2004).

Pharmaceutical and Biological Research

In pharmaceutical research, derivatives of benzothiazole, a core structure related to 2-Propylthiazole-5-carbaldehyde, have been explored for their antimicrobial potential. Specifically, thiazole-substituted thiosemicarbazide derivatives have shown inhibitory activity against various strains of Mycobacterium tuberculosis and Mycobacterium bovis, alongside potential antibacterial activity against Gram-negative and Gram-positive bacteria. Such studies underscore the potential of 2-Propylthiazole-5-carbaldehyde derivatives in the development of new antimicrobial agents (Abhale et al., 2017).

Chemical Stability and Synthesis

The chemical stability and reactivity of compounds similar to 2-Propylthiazole-5-carbaldehyde have been a subject of study, leading to insights into the synthesis of novel quinoline-3-carbaldehyde hydrazones. These compounds, featuring a 1,2,4-triazole or benzotriazole moiety, exhibit significant cytotoxic properties against various human tumor cell lines, suggesting their potential in cancer research (Korcz et al., 2018).

Safety And Hazards

The safety information for 2-Propylthiazole-5-carbaldehyde indicates that it is harmful if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not eating, drinking, or smoking when using this product . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Eigenschaften

IUPAC Name |

2-propyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-3-7-8-4-6(5-9)10-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECWQIPPIPOHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylthiazole-5-carbaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.